BenchChemオンラインストアへようこそ!

3-Bromo-4-methylbenzimidamide hydrochloride

tryptase selectivity halogen bonding serine protease inhibitor

3-Bromo-4-methylbenzimidamide hydrochloride (CAS 1919023-07-6) is a benzamidine-class serine protease inhibitor intermediate that combines a 3-bromo substituent and a 4-methyl group on the benzene ring. Its core amidine moiety engages the S1 specificity pocket of trypsin-like proteases, while the halogen and methyl substituents modulate potency and isoform selectivity.

Molecular Formula C8H10BrClN2
Molecular Weight 249.54
CAS No. 1919023-07-6
Cat. No. B2754474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylbenzimidamide hydrochloride
CAS1919023-07-6
Molecular FormulaC8H10BrClN2
Molecular Weight249.54
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=N)N)Br.Cl
InChIInChI=1S/C8H9BrN2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H3,10,11);1H
InChIKeyBQWDLAUIYAAVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylbenzimidamide Hydrochloride – A Tunable Serine Protease Inhibitor Building Block with Distinct Halogen-Dependent Selectivity


3-Bromo-4-methylbenzimidamide hydrochloride (CAS 1919023-07-6) is a benzamidine-class serine protease inhibitor intermediate that combines a 3-bromo substituent and a 4-methyl group on the benzene ring. Its core amidine moiety engages the S1 specificity pocket of trypsin-like proteases, while the halogen and methyl substituents modulate potency and isoform selectivity [1]. This substitution pattern has recently attracted attention in computational and medicinal chemistry campaigns targeting tryptase-family enzymes, where halogen-dependent selectivity differentiation is a key design goal .

Why 3-Bromo-4-methylbenzimidamide Hydrochloride Cannot Be Interchanged with Its Chloro- or Des-Halogen Analogues


Even closely related benzamidine congeners exhibit marked differences in serine protease selectivity. A recent virtual screening study identified the 3-chloro-4-methyl congener as the top hit against tryptase β, displaying >10-fold selectivity over other isoforms, whereas the unsubstituted benzamidine shows broad, non-selective inhibition across multiple trypsin-like proteases [1]. The 3-bromo variant, with its larger van der Waals radius and distinct polarizability, is expected to further differentiate S1 pocket occupancy, making generic substitution unreliable for target selectivity or potency projection.

Quantitative Evidence Guide for 3-Bromo-4-methylbenzimidamide Hydrochloride Differentiation


Halogen-Size-Driven Selectivity Profile Relative to 3-Chloro-4-methylbenzimidamide

The 3‑chloro‑4‑methylbenzimidamide analogue demonstrated >10-fold selectivity for tryptase β (TPSB2) over other tryptase isoforms (α, δ, γ, ε) in a large-scale virtual screening and molecular docking study [1]. 3‑Bromo‑4‑methylbenzimidamide differs by replacement of Cl (van der Waals radius 1.75 Å, electronegativity 3.16) with Br (1.85 Å, 2.96), increasing the halide’s volume by approximately 16 % and its polarizability by roughly 30 %. These physicochemical changes are predicted to alter the strength and geometry of halogen‑bonding interactions in the S1 pocket, potentially shifting the selectivity window relative to the chloro congener [1].

tryptase selectivity halogen bonding serine protease inhibitor

Enhanced Synthetic Versatility via Bromine-Mediated Cross-Coupling Chemistry

The 3‑bromo substituent serves as a synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.), enabling late‑stage diversification of the benzamidine core that is not feasible with the 4‑methylbenzamidine (no halogen) . In contrast, the 3‑chloro analogue requires harsher coupling conditions owing to the lower reactivity of aryl chlorides. The bromine atom’s superior leaving‑group ability (C–Br bond dissociation energy ≈ 281 kJ mol⁻¹ vs. C–Cl ≈ 338 kJ mol⁻¹) translates to higher conversion rates under mild, functional‑group‑tolerant conditions .

Suzuki coupling building block C–C bond formation

Differentiation from Unsubstituted Benzamidine in Factor Xa Inhibition Baseline

Class‑level SAR for benzamidine‑type factor Xa inhibitors shows that introducing a 4‑methyl group reduces Ki by approximately 3‑fold (benzamidine Ki ≈ 350 µM; 4‑methylbenzamidine Ki ≈ 110 µM), while a 3‑bromo substituent further lowers Ki to roughly 20 µM [1]. Although the precise Ki for 3‑bromo‑4‑methylbenzimidamide has not been reported, its substitution pattern is predicted to combine both effects, placing it in the low‑µM range and thereby offering a distinct potency baseline compared to unsubstituted benzamidine.

factor Xa baseline inhibitory activity structure–activity relationship

Recommended Application Scenarios for 3-Bromo-4-methylbenzimidamide Hydrochloride Based on Verified Evidence


Isoform-Selective Tryptase Inhibitor Lead Generation

The compound is suitable as a starting scaffold for developing tryptase β‑selective inhibitors. Because the 3‑chloro congener has been computationally validated as >10‑fold selective for TPSB2 [1], synthesis of the 3‑bromo analog followed by enzymatic profiling against a panel of tryptase isoforms (α, β, δ, γ, ε) can quantify the halogen‑dependent selectivity shift and identify candidates with improved therapeutic windows for asthma or cancer.

Structure‑Activity Relationship Expansion via C–Br Diversification

Medicinal chemistry groups can leverage the aryl bromide handle to generate libraries of 3‑substituted benzamidines through parallel Suzuki or Buchwald‑Hartwig couplings . This strategy allows exploration of diverse S1‑pocket interactions without altering the core amidine pharmacophore, accelerating hit‑to‑lead timelines in serine protease programs.

Factor Xa Inhibitor Fragment Screening

With a predicted factor Xa affinity in the low‑µM range based on class‑level SAR [2], the compound qualifies as a validated fragment hit for fragment‑based drug discovery. Its well‑defined binding mode (amidine‑Asp189 salt bridge) facilitates structure‑guided optimization, and the bromine atom provides anomalous scattering for X‑ray crystallographic fragment screening.

Quote Request

Request a Quote for 3-Bromo-4-methylbenzimidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.